(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine
CAS No.:
Cat. No.: VC17491517
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3N |
|---|---|
| Molecular Weight | 201.19 g/mol |
| IUPAC Name | (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
| Standard InChI | InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1 |
| Standard InChI Key | VQHLJBHRAVBSPS-SECBINFHSA-N |
| Isomeric SMILES | C=C[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
| Canonical SMILES | C=CC(C1=CC=C(C=C1)C(F)(F)F)N |
Introduction
(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . It belongs to the class of enamines, which are significant in organic synthesis due to their reactivity and versatility in forming various derivatives. This compound features a prop-2-enylamine side chain attached to a phenyl ring that bears a trifluoromethyl group, contributing to its distinct chemical and biological properties.
Synthesis and Applications
While specific synthesis methods for (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine are not detailed in the available literature, compounds with similar structures are typically synthesized using reactions involving aldehydes or ketones with amines, often under acidic conditions. The applications of such compounds can span various fields, including pharmaceuticals and materials science, due to their potential biological activities and chemical reactivity.
Biological Activity and Potential Uses
Although specific biological activities of (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine are not well-documented, compounds with similar structures have shown significant interactions with biological targets. For instance, the presence of a trifluoromethyl group can enhance lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with enzymes or receptors.
Related Compounds and Research Directions
Compounds with similar structures, such as (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine and 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine, have been studied for their biological activities and potential therapeutic uses. These compounds often exhibit enzyme inhibition or receptor activation properties, making them valuable for pharmacological studies.
Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine | C11H9F4NO | Fluoro and trifluoromethoxy groups |
| 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine | C10H9ClF3N | Chloro and trifluoromethyl groups |
| (1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine | C10H10F3N | Trifluoromethyl group |
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